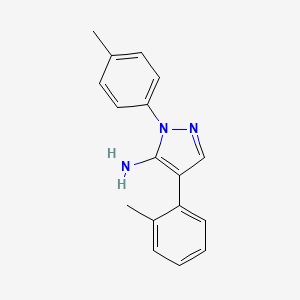

4-o-Tolyl-2-p-tolyl-2H-pyrazol-3-ylamine

Beschreibung

4-o-Tolyl-2-p-tolyl-2H-pyrazol-3-ylamine is a pyrazole derivative characterized by two distinct tolyl substituents (ortho- and para-methylphenyl groups) at positions 4 and 2 of the pyrazole ring, with an amine group at position 2. Its synthesis typically involves multi-step reactions, including cyclocondensation of substituted hydrazines with β-diketones or cyanide-containing precursors, followed by functionalization .

Eigenschaften

Molekularformel |

C17H17N3 |

|---|---|

Molekulargewicht |

263.34 g/mol |

IUPAC-Name |

4-(2-methylphenyl)-2-(4-methylphenyl)pyrazol-3-amine |

InChI |

InChI=1S/C17H17N3/c1-12-7-9-14(10-8-12)20-17(18)16(11-19-20)15-6-4-3-5-13(15)2/h3-11H,18H2,1-2H3 |

InChI-Schlüssel |

ONIDXCBWGSKPLJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=CC=C3C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an o-tolyl group.

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrazole derivative with tosyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The tosyl group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the tolyl group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dichloromethane.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The tosyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the modulation of protein function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrazole Derivatives

Key Compounds for Comparison :

4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) Structure: Features a fused pyrazolopyrimidine core with a p-tolyl group and imino functionality. Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (1) via cyclization and functional group interconversion . Key Difference: The fused pyrimidine ring introduces greater π-conjugation, enhancing stability but reducing solubility compared to the simpler pyrazole scaffold of the target compound.

(1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3)

- Structure : Contains a hydrazine substituent on the pyrazolopyrimidine core.

- Reactivity : Forms pyrazole derivatives (e.g., compounds 4 and 5) through condensation reactions, highlighting its versatility in generating diverse analogs .

- Comparison : The hydrazine group increases nucleophilicity, enabling reactivity absent in the target compound’s amine group.

Fused-Ring Systems: Pyrazolo-Triazolopyrimidines

Compounds 6–11 (e.g., pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines) exhibit fused triazole-pyrimidine-pyrrole systems.

Functionalized Pyrazole-Pyrimidine Hybrids (2023 Derivatives)

Recent derivatives, such as 4i and 4j , incorporate coumarin and tetrazole moieties:

- 4i : Combines pyrimidine, pyrazole, and coumarin groups, offering fluorescence properties for sensing applications.

- 4j : Features a thioxo-pyrimidine group, enhancing redox activity .

- Comparison : These hybrids exhibit broader biological activity (e.g., antimicrobial, anticancer) due to extended conjugation and heteroatom diversity, whereas the target compound’s simpler structure may prioritize synthetic accessibility.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Synthetic Accessibility : The target compound’s straightforward synthesis contrasts with fused-ring systems (e.g., 6–11 ), which require precise isomerization control .

- Electronic Properties : Tolyl groups in the target compound provide steric bulk without significantly altering electronic behavior, whereas coumarin or thioxo groups in newer derivatives enable optoelectronic applications .

- Biological Relevance : While the target compound lacks direct biological data, analogs like 4i and 4j highlight the importance of functional group diversity in enhancing bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.